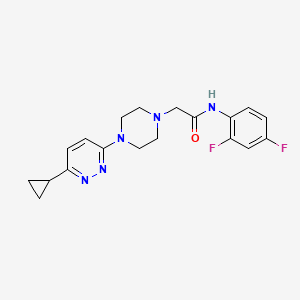
2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H21F2N5O and its molecular weight is 373.408. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Agents
Research into derivatives of piperazine and related compounds has shown significant antibacterial, antifungal, and anthelmintic activity. For instance, benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have demonstrated substantial biological activities against various microbial strains. These findings suggest potential for developing new antimicrobial agents from structurally related compounds (Khan et al., 2019).
Anticancer Activity
Several studies on piperazine derivatives have uncovered their potential in cancer treatment. Synthesis and evaluation of novel piperazine-1-yl acetamides have revealed potent antiproliferative activity against cancer cell lines, such as HeLa and A549, indicating the promise of these compounds in antitumor strategies (Wu et al., 2017). Another study on 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives has shown significant antimicrobial and anticancer activities, highlighting their potential as lead compounds for drug development (Mehta et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Piperazine derivatives have been investigated for their enzyme inhibitory properties, which are crucial in developing treatments for neurodegenerative diseases and other conditions. For instance, novel thiazole-piperazines have been synthesized and evaluated as acetylcholinesterase inhibitors, showcasing potential for the treatment of Alzheimer's disease (Yurttaş et al., 2013).
Molecular Design and Synthesis
The structural modification and synthesis of piperazine derivatives are vital in exploring new bioactive compounds. Studies such as the synthesis of T2288 from bench synthesis to pilot production demonstrate the practical aspects of producing these compounds, potentially leading to the discovery of new drugs (Guillaume et al., 2003).
Eigenschaften
IUPAC Name |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N5O/c20-14-3-4-17(15(21)11-14)22-19(27)12-25-7-9-26(10-8-25)18-6-5-16(23-24-18)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHGETQYBLHTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

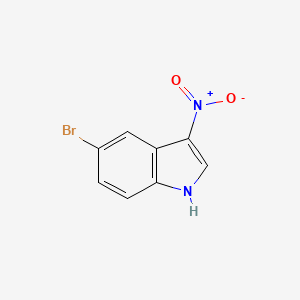

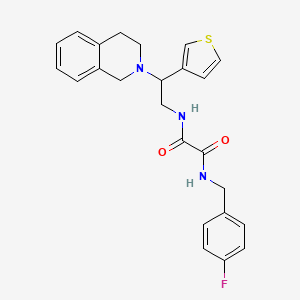

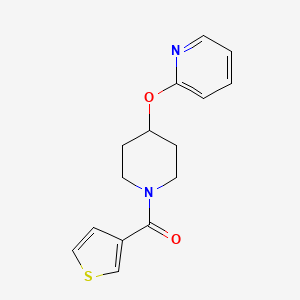
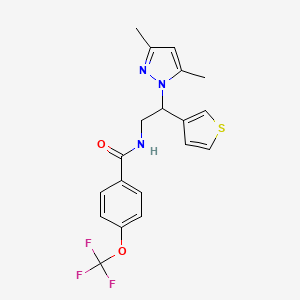
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702568.png)
![2-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2702570.png)
![4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2702571.png)
![3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2702572.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2702575.png)
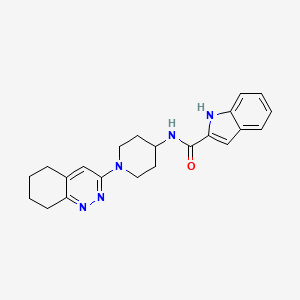
![3-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2702577.png)
![2,6-difluoro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2702578.png)